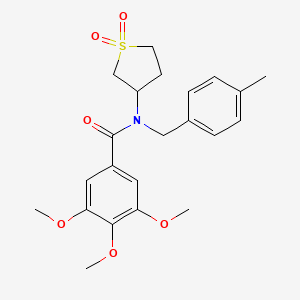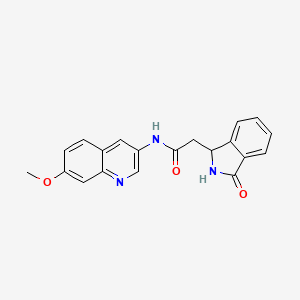![molecular formula C25H27N3O4S B11129502 3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B11129502.png)
3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group, a piperazine ring, and multiple aromatic rings, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include sodium cyanoborohydride, methanol, and various substituted aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using mild reducing agents like sodium cyanoborohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings and the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-METHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent.
Pharmaceutical Research: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: Its interactions with various enzymes and receptors are of interest in understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-METHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group is known to inhibit certain enzymes, while the piperazine ring can interact with neurotransmitter receptors, potentially affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3- (4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-methyl-4-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]phenyl}phthalazin-1(2H)-one
Uniqueness
3-METHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H27N3O4S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C25H27N3O4S/c1-20-18-23(33(30,31)26-21-8-4-2-5-9-21)12-13-24(20)32-19-25(29)28-16-14-27(15-17-28)22-10-6-3-7-11-22/h2-13,18,26H,14-17,19H2,1H3 |
InChI Key |
IBCULNSPYSWYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129421.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129434.png)

![1-(4-Fluorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129449.png)
![4-isopropyl-N-(4-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11129454.png)
![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11129455.png)
![N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11129461.png)
![(5Z)-5-(4-bromobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129462.png)

![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129466.png)
![[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidin-3-yl]-morpholin-4-yl-methanone](/img/structure/B11129478.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B11129482.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B11129495.png)

